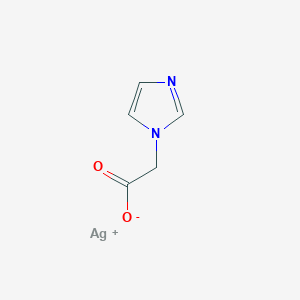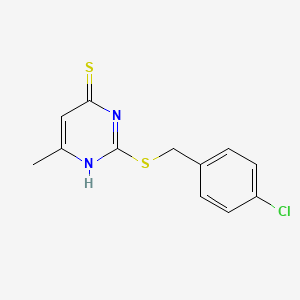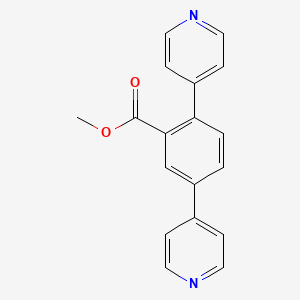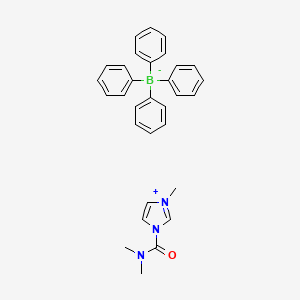
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylcarbamoyl group.
Oxidation and Reduction: The imidazolium ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazolium salts, while oxidation reactions could lead to the formation of imidazole derivatives .
Scientific Research Applications
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazolium ring can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Dimethylcarbamoyl Chloride: A reagent used in the synthesis of carbamates and other organic compounds.
Sodium Tetraphenylborate: A common reagent in organic and inorganic chemistry, used for its solubility and reactivity.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
Properties
| 95885-24-8 | |
Molecular Formula |
C31H32BN3O |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
tetraphenylboranuide;N,N,3-trimethylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C7H12N3O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2)7(11)10-5-4-9(3)6-10/h1-20H;4-6H,1-3H3/q-1;+1 |
InChI Key |
QIQPZJAXNMPWLG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+]1=CN(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)

![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

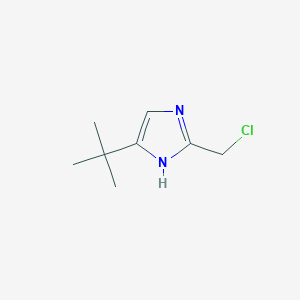
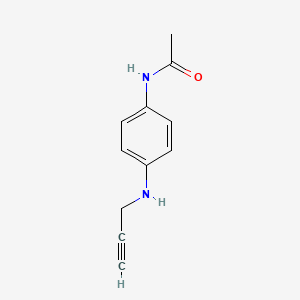
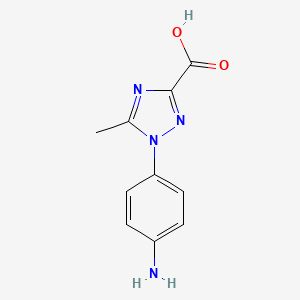
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)

